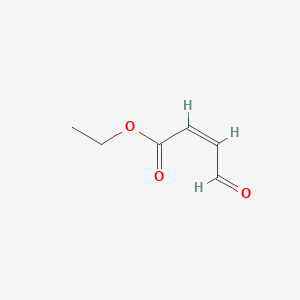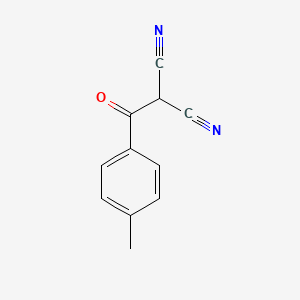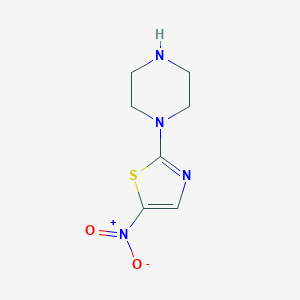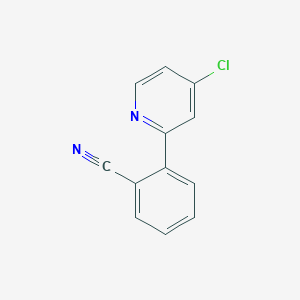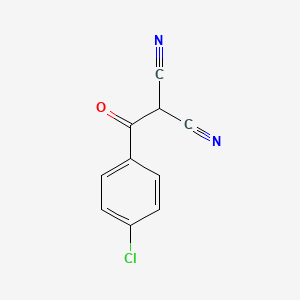
p-Chlorobenzoylmalononitrile
Descripción general
Descripción
P-Chlorobenzoylmalononitrile, also known as 2-Chlorobenzalmalononitrile, is a chemical compound with the formula C10H5ClN2. It has a molecular weight of 188.613 . It is also known by other names such as CS, Propanedinitrile, Malononitrile, β,β-Dicyano-o-chlorostyrene, and others .
Synthesis Analysis
The synthesis of p-Chlorobenzoylmalononitrile or similar compounds often involves complex chemical reactions. For instance, the synthesis of the manganese(III) complex of 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin involves the reaction of the 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin with manganese(II) chloride in dimethylformamide (DMF) and pyridine at 153 °C . Another example is the one-pot synthesis of anilines and nitrosobenzenes from phenols using an ipso-oxidative aromatic substitution (iSOAr) process .Molecular Structure Analysis
The molecular structure of p-Chlorobenzoylmalononitrile can be represented by the InChI string: InChI=1S/C10H5ClN2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-5H . This structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The analysis of chemical reactions involving p-Chlorobenzoylmalononitrile or similar compounds can be complex. For instance, the study of synthetic reaction mechanisms, enabling the design of new catalysts and methods, often involves monitoring reactive intermediates with short life-times . Another approach involves the use of electroanalytical tools to investigate redox-active intermediates .Aplicaciones Científicas De Investigación
1. Physical, Thermal, and Spectroscopic Properties
Research has explored the impact of biofield energy treatment on p-Chlorobenzoylmalononitrile (p-CBN), focusing on its physical, thermal, and spectroscopic properties. The study found significant alterations in these properties, indicating potential for more efficient use as a chemical intermediate. Key findings include an increase in crystallite size and a decrease in surface area, suggesting altered physical characteristics. The thermal stability of treated p-CBN also appeared to increase, which could enhance its utility in various applications (Trivedi et al., 2015).
2. Applications in Nano-Technology
Research on nano-silicon dioxide has demonstrated its potential to mitigate adverse effects of salt stress in plants, highlighting the role of nanotechnology in agricultural science. This could be linked to the broader applications of p-CBN in nanotechnology, especially considering its use in the synthesis of complex chemicals and materials. The study showed that nano-silicon dioxide enhances plant germination and growth, indicating that p-CBN could play a role in the development of novel agricultural technologies (Siddiqui et al., 2014).
3. Chemical Synthesis and Organic Applications
p-Chlorobenzoylmalononitrile is a key intermediate in organic synthesis, particularly in the production of various chemicals. For instance, research has investigated the preparation of p-chlorobenzonitrile through the ammoxidation of p-chlorotoluene. This process revealed the efficient conversion and high purity of the resulting compound, highlighting its importance in organic synthesis. The study's findings underscore the potential of p-CBN in manufacturing high-purity chemical intermediates, which could be pivotal in the pharmaceutical and chemical industries (Xie Guang, 2000).
4. Role in Antifungal Activity and Biocontrol
The production of antifungal compounds by certain bacteria, including those related to p-CBN, plays a significant role in biocontrol. This is particularly evident in the context of agriculture, where these compounds can protect plants from soil-borne fungal pathogens. The study of Pseudomonas biocontrol bacteria, for instance, demonstrates the diverse array of potent antifungal metabolites, which includes compounds related to p-CBN. This research highlights the potential of p-CBN in developing natural, environmentally friendly methods for plant protection and pest management (Ligon et al., 2000).
Safety and Hazards
Direcciones Futuras
The future directions for research on p-Chlorobenzoylmalononitrile or similar compounds could involve the development of new synthetic processes , the exploration of novel applications in medicine, electronics, agriculture, and food production , and the advancement of controlled drug delivery systems .
Propiedades
IUPAC Name |
2-(4-chlorobenzoyl)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O/c11-9-3-1-7(2-4-9)10(14)8(5-12)6-13/h1-4,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZXWNWJIIYHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C#N)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Chlorobenzoylmalononitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




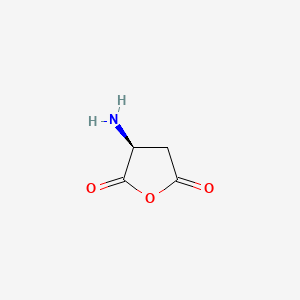

![3-Methylimidazo[2,1-b]thiazole](/img/structure/B3328371.png)
![[4-(Cyclopropanecarbonyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B3328374.png)



![8'-Chloro-5'-methoxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B3328407.png)
